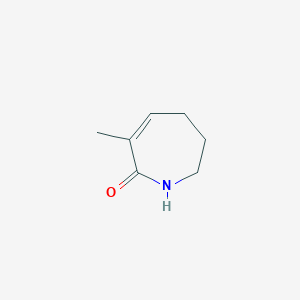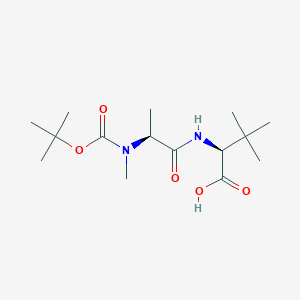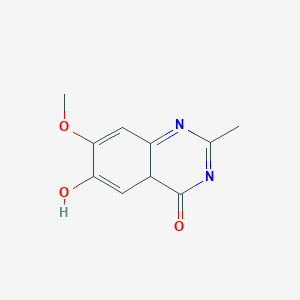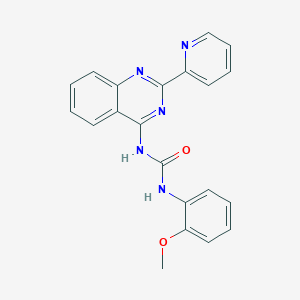
3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic organic compound. Heterocyclic compounds are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a seven-membered ring containing nitrogen, which can impart unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amine and a carbonyl compound, the cyclization can be induced by heating or using a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one depends on its interaction with molecular targets. It may interact with enzymes or receptors, modulating biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-1H-azepin-2(5H)-one: Lacks the methyl group at the 3-position.
3-Methyl-1H-azepin-2(5H)-one: Similar structure but without the dihydro modification.
Uniqueness
3-Methyl-6,7-dihydro-1H-azepin-2(5H)-one is unique due to the presence of both the methyl group and the dihydro modification, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C7H11NO/c1-6-4-2-3-5-8-7(6)9/h4H,2-3,5H2,1H3,(H,8,9) |
Clave InChI |
LVOMUCOJAYOSGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)




![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)



![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)


